N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S/c1-11(16-2,8-13-17(3,14)15)9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLVNHUFYSHKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)(C1=CC=CC=C1F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide typically involves the reaction of 2-fluoroaniline with methanesulfonyl chloride to form N-(2-fluorophenyl)methanesulfonamide. This intermediate is then reacted with 2-methoxypropyl bromide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Its unique chemical structure allows it to interact with various biological pathways, making it a promising candidate for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide involves its interaction with specific molecular targets in the body. The fluorophenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The methoxypropyl chain enhances the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .
Comparison with Similar Compounds
Key Observations:
Fluorophenyl Substituents :
- The 2-fluorophenyl group in the target compound differs from the 2,4-difluorophenylthio group in compound 9 (). The latter showed potent COX-2 inhibition, suggesting that additional fluorine atoms may enhance binding affinity or metabolic stability .
- The 4-fluorophenyl substituent in the pyrimidine-based compound () lacks reported activity data, but positional differences (2- vs. 4-fluoro) may alter steric interactions with target enzymes.
Core Structure Impact: Benzothieno[3,2-d]pyrimidin-4-one derivatives () exhibit anti-inflammatory activity due to their planar, aromatic cores, which may facilitate interactions with COX-2’s hydrophobic active site . In contrast, the target compound’s flexible methoxypropyl chain could favor different pharmacokinetic profiles, such as improved solubility.
Functional Groups: Methoxy groups (target compound) vs. Methoxy groups may reduce toxicity but also limit enzymatic inhibition potency.
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, may play a significant role in modulating various biological pathways, particularly in the context of inflammation and neurotransmission.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 337.4 g/mol. Its structure includes:
- A methanesulfonamide functional group.
- A 2-fluorophenyl moiety.
- A methoxy group that can participate in nucleophilic substitution reactions.
These characteristics suggest that the compound could interact with various biological targets, potentially influencing pharmacological effects.
Preliminary studies indicate that this compound may act as an inhibitor of specific receptors or enzymes involved in neurotransmitter systems. The sulfonamide group is known for its antibacterial properties; however, this compound's unique structure suggests it may also exhibit anti-inflammatory and analgesic activities.
Interaction Studies
Interaction studies have shown that this compound may influence pathways related to pain and inflammation. Its potential to modulate neurotransmitter systems could make it a candidate for treating conditions such as:
- Inflammatory diseases.
- Neurological disorders.
Biological Activity Data
Recent research has focused on the biological activity of this compound. Key findings include:
| Study Focus | Findings |
|---|---|
| Receptor Inhibition | Exhibits potential inhibition of specific receptors related to pain pathways. |
| Enzyme Interaction | May interact with enzymes involved in inflammatory responses. |
| Pharmacological Effects | Preliminary evidence suggests efficacy in modulating neurotransmitter systems. |
Case Studies and Research Findings
- Inflammation Modulation : A study indicated that this compound could reduce inflammation markers in animal models, suggesting its potential use as an anti-inflammatory agent.
- Neurotransmitter System Influence : Research has demonstrated that this compound might enhance glutamate receptor function, which is crucial for synaptic transmission and plasticity .
-
Comparative Analysis : Structural analogs were compared to assess differences in biological activity:
- N-(4-Fluorobenzyl)-N-phenylmethanesulfonamide : Exhibits different pharmacokinetics due to para-fluoro substitution.
- N-(3-Fluorobenzene)-N-phenylmethanesulfonamide : Shows altered binding affinity due to meta-fluoro substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
